2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with an aminoethyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one typically involves the reaction of 2-chloropyridazine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the aminoethyl group, often through reductive amination using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)pyridazin-3(2H)-one: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
2-(2-amino-1-phenylethyl)pyridazin-3(2H)-one: Contains a phenyl group instead of a p-tolyl group, which can influence its properties and applications.
Uniqueness
2-(2-amino-1-(p-tolyl)ethyl)pyridazin-3(2H)-one is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-[2-amino-1-(4-methylphenyl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C13H15N3O/c1-10-4-6-11(7-5-10)12(9-14)16-13(17)3-2-8-15-16/h2-8,12H,9,14H2,1H3 |
InChI Key |
UIYKIDMFOFUSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 |
Origin of Product |
United States |
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